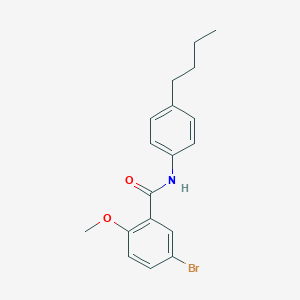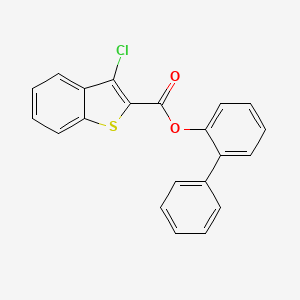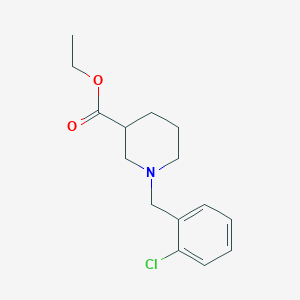![molecular formula C20H18ClNO B5214854 N-[3-(benzyloxy)benzyl]-2-chloroaniline](/img/structure/B5214854.png)
N-[3-(benzyloxy)benzyl]-2-chloroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(benzyloxy)benzyl]-2-chloroaniline, also known as BBA, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BBA belongs to the class of anilines and is synthesized by the reaction of 3-(benzyloxy)benzyl chloride with 2-chloroaniline.
Wirkmechanismus
The mechanism of action of N-[3-(benzyloxy)benzyl]-2-chloroaniline is not fully understood. However, it has been proposed that N-[3-(benzyloxy)benzyl]-2-chloroaniline inhibits the activity of enzymes that are involved in cell proliferation and viral replication. N-[3-(benzyloxy)benzyl]-2-chloroaniline has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. N-[3-(benzyloxy)benzyl]-2-chloroaniline has also been shown to inhibit the activity of reverse transcriptase, an enzyme that is involved in the replication of HIV.
Biochemical and Physiological Effects
N-[3-(benzyloxy)benzyl]-2-chloroaniline has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-[3-(benzyloxy)benzyl]-2-chloroaniline has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the immune response. In addition, N-[3-(benzyloxy)benzyl]-2-chloroaniline has been shown to inhibit the activity of various enzymes that are involved in oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[3-(benzyloxy)benzyl]-2-chloroaniline in lab experiments is that it has been shown to have low toxicity in vitro. This makes it a potentially safe compound to use in preclinical studies. However, one limitation of using N-[3-(benzyloxy)benzyl]-2-chloroaniline is that it has low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of N-[3-(benzyloxy)benzyl]-2-chloroaniline. One direction is to investigate the potential of N-[3-(benzyloxy)benzyl]-2-chloroaniline as a therapeutic agent for the treatment of cancer and viral infections. Another direction is to investigate the mechanism of action of N-[3-(benzyloxy)benzyl]-2-chloroaniline in more detail. This could lead to the development of more potent and selective inhibitors of the enzymes that are targeted by N-[3-(benzyloxy)benzyl]-2-chloroaniline. Furthermore, the development of more efficient synthesis methods for N-[3-(benzyloxy)benzyl]-2-chloroaniline could lead to the production of larger quantities of the compound, which could facilitate its use in preclinical and clinical studies.
Synthesemethoden
The synthesis of N-[3-(benzyloxy)benzyl]-2-chloroaniline involves the reaction of 3-(benzyloxy)benzyl chloride with 2-chloroaniline in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dichloromethane or tetrahydrofuran. After the reaction is complete, the product is purified by column chromatography or recrystallization. The yield of the product is typically around 50-60%.
Wissenschaftliche Forschungsanwendungen
N-[3-(benzyloxy)benzyl]-2-chloroaniline has been studied extensively for its potential therapeutic applications. It has been shown to have anticancer, antiviral, and antibacterial properties. N-[3-(benzyloxy)benzyl]-2-chloroaniline has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to inhibit the replication of the hepatitis B virus and the human immunodeficiency virus (HIV).
Eigenschaften
IUPAC Name |
2-chloro-N-[(3-phenylmethoxyphenyl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO/c21-19-11-4-5-12-20(19)22-14-17-9-6-10-18(13-17)23-15-16-7-2-1-3-8-16/h1-13,22H,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTOROZBLLMWVAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)CNC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[(3-phenylmethoxyphenyl)methyl]aniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[3-acetyl-2-(4-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzenesulfonamide](/img/structure/B5214786.png)
![[1-(3-cyclohexen-1-ylmethyl)-3-piperidinyl]methanol](/img/structure/B5214793.png)
![N-dibenzo[b,d]furan-3-yl-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5214800.png)


![3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-(1-naphthylmethyl)propanamide](/img/structure/B5214823.png)

![1-[2-(allyloxy)benzyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5214853.png)

![N-(4-methylphenyl)-2-[(2-naphthyloxy)acetyl]hydrazinecarboxamide](/img/structure/B5214861.png)
![({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)methyl(3-pyridinylmethyl)amine](/img/structure/B5214864.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1,4-benzenediamine hydrobromide](/img/structure/B5214871.png)
